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molecular formula C6H9N3S B1295637 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine CAS No. 7275-70-9

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Cat. No. B1295637
M. Wt: 155.22 g/mol
InChI Key: YMBMXBOUDJKXSC-UHFFFAOYSA-N
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Patent
US04616014

Procedure details

5,6-Dimethyl-3-methylthio-1,2,4-triazine (2.48 g) was reacted with potassium hydroxide (1.792 g), and the reaction mixture was reduced by sodium borohydride (0.907 g) in a similar manner to that of Example 32-(3). The above reaction mixture was concentrated, and the residue was treated with 10% hydrochloric acid and then evaporated under reduced pressure. The resultant solid was extracted with a mixture of chloroform and methanol. The extract was evaporated, and the resultant residue was dissolved in a small amount of water. The solution was passed through a column of DIAION NP-20 (Trademark, manufactured by Mitisubishi Chemical Industries Ltd.) (100 ml) using water and then a mixture of methanol and water (1:1) as eluents. The eluate with aqueous methanol was evaporated under reduced pressure and the residue was dissolved in acetone under reflux. The solution was treated with activated charcoal and filtered. The filtrate was evaporated and resultant residue was recrystallized from ethanol to give 5,6-dimethyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (0.719 g), m.p. 200°~102.5° C.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.792 g
Type
reactant
Reaction Step One
Quantity
0.907 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4](SC)[N:5]=[N:6][C:7]=1[CH3:8].[OH-:11].[K+].[BH4-].[Na+]>>[CH3:1][CH:2]1[C:7]([CH3:8])=[N:6][NH:5][C:4](=[O:11])[NH:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
CC=1N=C(N=NC1C)SC
Name
Quantity
1.792 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.907 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resultant solid was extracted with a mixture of chloroform and methanol
CUSTOM
Type
CUSTOM
Details
The extract was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in a small amount of water
ADDITION
Type
ADDITION
Details
a mixture of methanol and water (1:1) as eluents
CUSTOM
Type
CUSTOM
Details
The eluate with aqueous methanol was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The solution was treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
resultant residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1NC(NN=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.719 g
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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